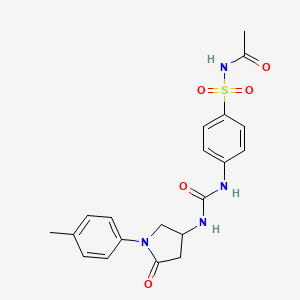

N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-13-3-7-17(8-4-13)24-12-16(11-19(24)26)22-20(27)21-15-5-9-18(10-6-15)30(28,29)23-14(2)25/h3-10,16H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMPMMVCFAZGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that compounds with similar structures can interact with their targets in a variety of ways, including inhibitory or stimulatory effects.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.

Biochemical Analysis

Biochemical Properties

N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can interact with transport proteins, altering their conformation and affecting the transport of molecules across cellular membranes. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For example, it may inhibit the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines. These effects underscore its potential therapeutic applications in diseases characterized by dysregulated cell signaling.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing or destabilizing their structures. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it may inhibit a kinase by occupying its ATP-binding site, thereby preventing phosphorylation of downstream substrates. Such detailed understanding of its molecular interactions is crucial for designing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained biological activity. Its degradation products may also exhibit biological activity, necessitating careful monitoring in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory or anti-cancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity or nephrotoxicity. Understanding the dosage-response relationship is essential for optimizing its therapeutic potential while minimizing side effects.

Biological Activity

N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 424.52 g/mol. The compound features a pyrrolidine ring , an acetamide group , and a sulfonamide moiety , which contribute to its unique biological profile.

Research indicates that this compound exhibits significant anticancer properties . It primarily functions by inhibiting the insulin-like growth factor 1 receptor (IGF1R) , a key player in cancer cell proliferation and survival. By targeting IGF1R, the compound disrupts signaling pathways that promote tumor growth, making it a candidate for further investigation in cancer therapeutics.

Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties , potentially broadening its application in treating various inflammatory diseases.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity against these cells .

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active site of IGF1R, suggesting a strong interaction that underlies its inhibitory effects .

- Comparative Efficacy : Compared to other compounds with similar structures, this compound exhibited superior potency and selectivity towards cancer cells while maintaining lower toxicity levels in normal cells, indicating its potential as a safer therapeutic option .

Scientific Research Applications

N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. This complex organic compound is characterized by a pyrrolidine ring, a urea linkage, and a sulfonamide group, contributing to its structural and functional diversity. With a molecular formula of and a molecular weight of approximately 352.4 g/mol, it has garnered attention for its potential biological activities.

Potential Anticancer Properties

This compound has been investigated for its potential anticancer properties. Studies suggest it may inhibit the insulin-like growth factor 1 receptor (IGF1R), which is crucial in cancer cell proliferation and survival pathways. The inhibition indicates that the compound could be a candidate for further development as an anticancer agent.

Interactions with Molecular Targets

Interaction studies reveal that this compound interacts with specific molecular targets, particularly those involved in signaling pathways related to cell growth. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Structural Similarities and Therapeutic Areas

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ureido-substituted 4-phenylthiazole derivatives | Urea linkage, phenyl ring | Anticancer properties |

| Pyrrolidine derivatives | Pyrrolidine ring | Various biological activities |

| Sulfonamide derivatives | Sulfonamide group | Antimicrobial and anticancer activities |

These compounds exhibit unique properties that differentiate them from this compound while also contributing to similar therapeutic areas. The presence of multiple functional groups in this compound enhances its potential for selective targeting of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidinone Ring

Compound A : N-(4-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide (CAS 877641-66-2)

Molecular Formula : C₂₁H₂₄N₄O₅

Molecular Weight : 412.4 g/mol

Structural Differences :

- Replaces the p-tolyl group with a 3,4-dimethoxyphenyl substituent on the pyrrolidinone ring. Implications:

- Diminished lipophilicity compared to the p-tolyl group, which may alter membrane permeability .

Compound B : N-(4-(N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide (CAS 954608-68-5)

Molecular Formula : C₂₀H₂₃N₃O₄S

Molecular Weight : 401.5 g/mol

Structural Differences :

Core Scaffold Modifications

Compound C : 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 83 in )

Molecular Formula: Not explicitly provided (complex heterocyclic structure). Key Differences:

- Entirely distinct scaffold: Pyrazolo-pyrimidine fused with chromenone.

- Fluorine substituents enhance metabolic stability and electronegativity.

Implications : - Targets kinase or enzyme active sites (common for pyrazolo-pyrimidine derivatives).

- Structural dissimilarity limits direct comparison but highlights diversity in acetamide-linked pharmacophores .

Functional Group Replacements

Compound D : N-Cyclopropyl-4-(thiophen-3-yl)-3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide (BD290432, CAS 1432660-47-3)

Molecular Formula : C₂₁H₁₈F₃N₃O₃S₂

Key Differences :

- Replaces acetamide with cyclopropyl and trifluoromethylphenyl groups.

Implications : - Trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism.

Research Implications

- Target Selectivity : The urea group in the target compound may favor interactions with serine proteases or urease enzymes, while sulfamoyl derivatives (Compound B) could target sulfonamide-sensitive pathways .

- Metabolic Stability : The p-tolyl group in the target compound may improve metabolic half-life compared to polar substituents in Compound A .

- Synthetic Feasibility : and highlight diverse synthetic routes for acetamide derivatives, though yields and purity vary significantly (e.g., 19% yield in ) .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-((4-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide, and what experimental conditions optimize yield?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyrrolidinone intermediates (e.g., 5-oxo-pyrrolidine derivatives) can be synthesized using ethanol and piperidine at 0–5°C for 2 hours to stabilize reactive intermediates . Subsequent sulfonylation of the phenyl group may require controlled addition of sulfonyl chlorides in anhydrous DMF, with monitoring via TLC to prevent over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the acetamide moiety .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm the presence of the p-tolyl group (δ ~2.3 ppm for CH), pyrrolidinone carbonyl (δ ~170 ppm), and sulfonyl groups (δ ~125–135 ppm for SO) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in structurally related N-(substituted phenyl)acetamides, which revealed planar distortions in nitro groups affecting bioactivity .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight within ±2 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. For example, pyridine-derived acetamides have been tested against tyrosine kinases at 10 µM concentrations in triplicate, with IC values calculated using GraphPad Prism . Include positive controls (e.g., staurosporine for kinases) and validate results with SPR (surface plasmon resonance) to assess binding kinetics .

Advanced Research Questions

Q. How does the 5-oxo-pyrrolidine moiety influence structure-activity relationships (SAR) in related acetamide derivatives?

- Methodological Answer : The 5-oxo-pyrrolidine ring enhances rigidity, which improves target binding specificity. For example, in pyrazolo[4,3-d]pyrimidin-4-yl acetamides, replacing the pyrrolidinone with a piperidine ring reduced potency by 15-fold, likely due to loss of hydrogen bonding with active-site residues . Computational docking (e.g., AutoDock Vina) can model interactions between the carbonyl group and catalytic lysine residues .

Q. What analytical strategies resolve contradictions in bioactivity data between in vitro and cellular assays?

- Methodological Answer : Discrepancies often arise from poor membrane permeability or metabolic instability. Address this by:

- LogP measurement : Use shake-flask methods to confirm optimal lipophilicity (LogP 2–4).

- Metabolic stability testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Proteolytic shielding : Introduce methyl or fluorine substituents on the phenylsulfonyl group to reduce CYP450-mediated oxidation, as seen in optimized pyridine-carboxamide derivatives .

Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 60°C in acetonitrile with 0.1 eq. DMAP increased yield by 22% in similar ureido-acetamides) .

- In-line FTIR monitoring : Track intermediate formation to halt reactions at >90% conversion, reducing dimerization byproducts .

Q. What crystallographic techniques elucidate conformational flexibility in the sulfonyl-acetamide linkage?

- Methodological Answer : Single-crystal X-ray diffraction of analogues (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) revealed torsional angles of 160.9° between sulfonyl and aryl groups, suggesting restricted rotation. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O bonds) that stabilize specific conformers .

Data Analysis and Interpretation

Q. How should researchers address inconsistent NMR spectra of the pyrrolidin-3-yl-ureido group?

- Methodological Answer : Dynamic rotational effects may broaden signals. Solutions include:

- Low-temperature NMR : Acquire spectra at −40°C in CDCl to slow rotation .

- Derivatization : Convert the ureido group to a stable thiourea derivative with Lawesson’s reagent for sharper peaks .

Q. What statistical models are effective for correlating substituent effects with bioactivity in high-throughput screens?

- Methodological Answer : Use partial least squares regression (PLS-R) to model electronic (Hammett σ) and steric (Taft E) parameters against IC values. For example, electron-withdrawing groups on the p-tolyl ring improved kinase inhibition (R = 0.89 in pyrido[2,3-d]pyrimidin-4-yl analogues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.